

Application Notes and Protocols for Evaluating ANT2681 Efficacy in Cell-Based Assays

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Compound of Interest

Compound Name: ANT2681

Cat. No.: B15566183

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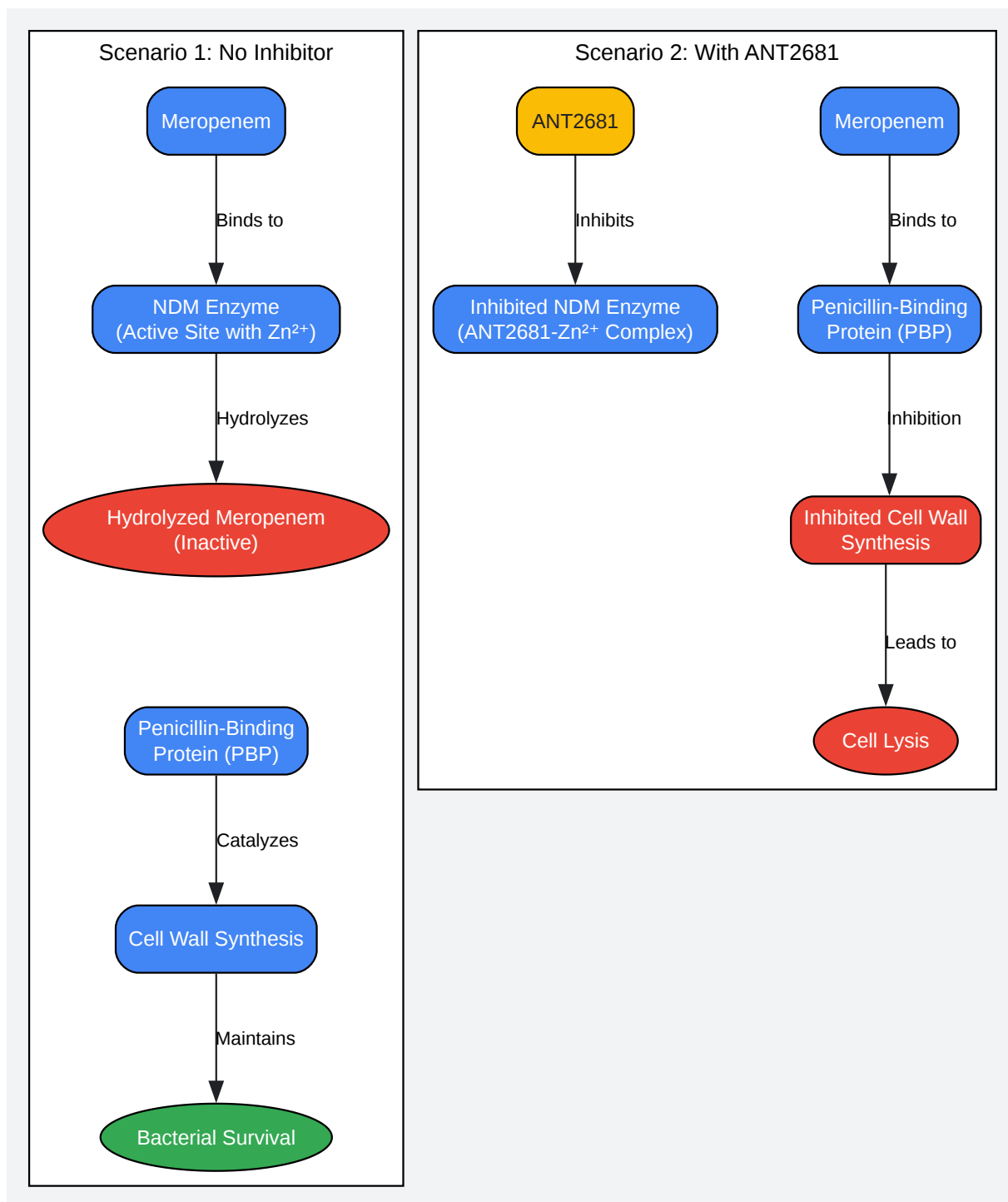
Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of metallo- β -lactamases (MBLs), such as the New Delhi Metallo- β -lactamase (NDM), which effectively inactivate carbapenem antibiotics. **ANT2681** is a novel, specific, and competitive MBL inhibitor developed to counteract this resistance mechanism.[1][2][3] It is designed for co-administration with a β -lactam antibiotic, such as meropenem (MEM), to restore its efficacy against MBL-producing bacteria.[4][5] The primary mechanism of **ANT2681** involves the inhibition of the MBL's enzymatic activity through interaction with the dinuclear zinc ion cluster within the active site.[4][6][7]

These application notes provide detailed protocols for cell-based assays crucial for evaluating the in vitro efficacy of **ANT2681** in a research or drug development setting.

Mechanism of Action: ANT2681 Inhibition of NDM-type Metallo- β -Lactamase

NDM-type enzymes require zinc ions as cofactors for their catalytic activity. They hydrolyze the β -lactam ring of carbapenem antibiotics like meropenem, rendering them ineffective. **ANT2681** acts as a competitive inhibitor, binding to the active site of the NDM enzyme and chelating the essential zinc ions. This inhibition prevents the degradation of meropenem, allowing the antibiotic to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.



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Caption: Mechanism of **ANT2681** action in restoring Meropenem efficacy.

Application Note 1: Potentiation of Meropenem Activity by ANT2681

This section details the primary assay for evaluating **ANT2681**: its ability to lower the Minimum Inhibitory Concentration (MIC) of meropenem against NDM-producing Enterobacterales.

Data Presentation: Meropenem MIC Restoration

The efficacy of **ANT2681** is quantified by the fold-reduction in the meropenem MIC. Data is typically presented as MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of the tested bacterial isolates, respectively.

Bacterial Group	Carbapenemase Profile	Meropenem MIC90 (µg/mL)	Meropenem + ANT2681 (8 µg/mL) MIC90 (µg/mL)
Enterobacterales	NDM only (n=1,108)	>32	8
Enterobacterales	VIM positive (n=251)	>32	>32
Enterobacterales	IMP positive (n=49)	32	>32
E. coli	NDM positive	>32	1

Data synthesized from studies on large collections of clinical isolates.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Experimental Protocol: Broth Microdilution MIC Assay for Combination Therapy

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of meropenem in the presence of a fixed concentration of **ANT2681**.

1. Materials

- NDM-producing bacterial isolates (e.g., E. coli, K. pneumoniae)

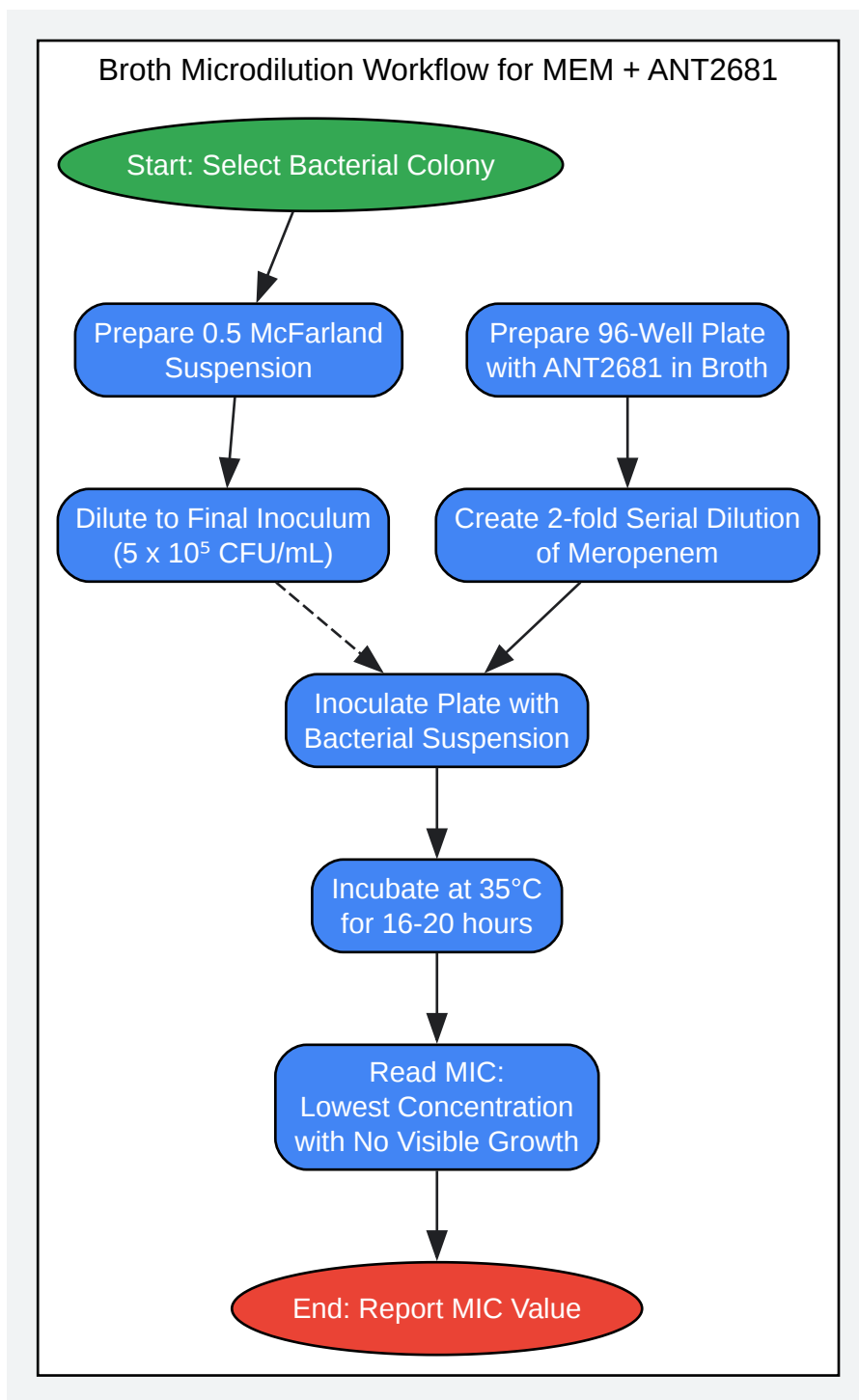
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Meropenem (MEM) stock solution
- **ANT2681** stock solution (dissolved in DMSO)[8]
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- 0.5 McFarland turbidity standard
- Sterile saline or PBS

2. Procedure

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5×10^8 CFU/mL).
 - Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL.
- Plate Preparation:
 - Prepare a solution of **ANT2681** in CAMHB at double the desired final fixed concentration (e.g., prepare a 16 µg/mL solution for a final concentration of 8 µg/mL).[5]
 - In a 96-well plate, add 50 µL of this **ANT2681**-containing CAMHB to wells 1 through 11. Add 100 µL to well 12 (growth control).
 - Prepare a stock solution of meropenem at a concentration of 1280 µg/mL.
 - Add 100 µL of the meropenem stock to well 1.

- Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the inhibitor control (**ANT2681** only).
- Inoculation:
 - Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12). This brings the total volume in each well to 100 µL and dilutes the drugs and inhibitor to their final concentrations.
- Incubation:
 - Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
- Result Interpretation:
 - The MIC is defined as the lowest concentration of meropenem (in the presence of **ANT2681**) that completely inhibits visible growth of the organism.

Workflow Diagram: Broth Microdilution Assay



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Caption: Workflow for determining the MIC of Meropenem with **ANT2681**.

Application Note 2: Determining the Optimal Fixed Concentration of ANT2681

To be effective in a clinical setting, a fixed concentration of the inhibitor must be chosen. This assay helps determine the concentration of **ANT2681** that provides maximal or near-maximal potentiation of meropenem without providing a benefit at ever-increasing concentrations.

Data Presentation: **ANT2681** Concentration vs. Meropenem MIC

Studies have shown that for NDM-producing CRE, an **ANT2681** concentration of ≥ 8 $\mu\text{g/mL}$ is required to reduce the meropenem MIC₉₀ to clinically relevant levels (≤ 8 $\mu\text{g/mL}$).^[5] Further increases in the **ANT2681** concentration provide diminishing returns.

Fixed ANT2681 Conc. ($\mu\text{g/mL}$)	Meropenem MIC ₉₀ against NDM-CRE ($\mu\text{g/mL}$)
0	>64
1	64
2	32
4	16
8	4
16	4

Data adapted from Zalacain et al., 2021.^[5]

Experimental Protocol: MIC Testing with Varying Inhibitor Concentrations

This protocol is a variation of the standard MIC assay, where multiple plates are set up, each with a different fixed concentration of **ANT2681**.

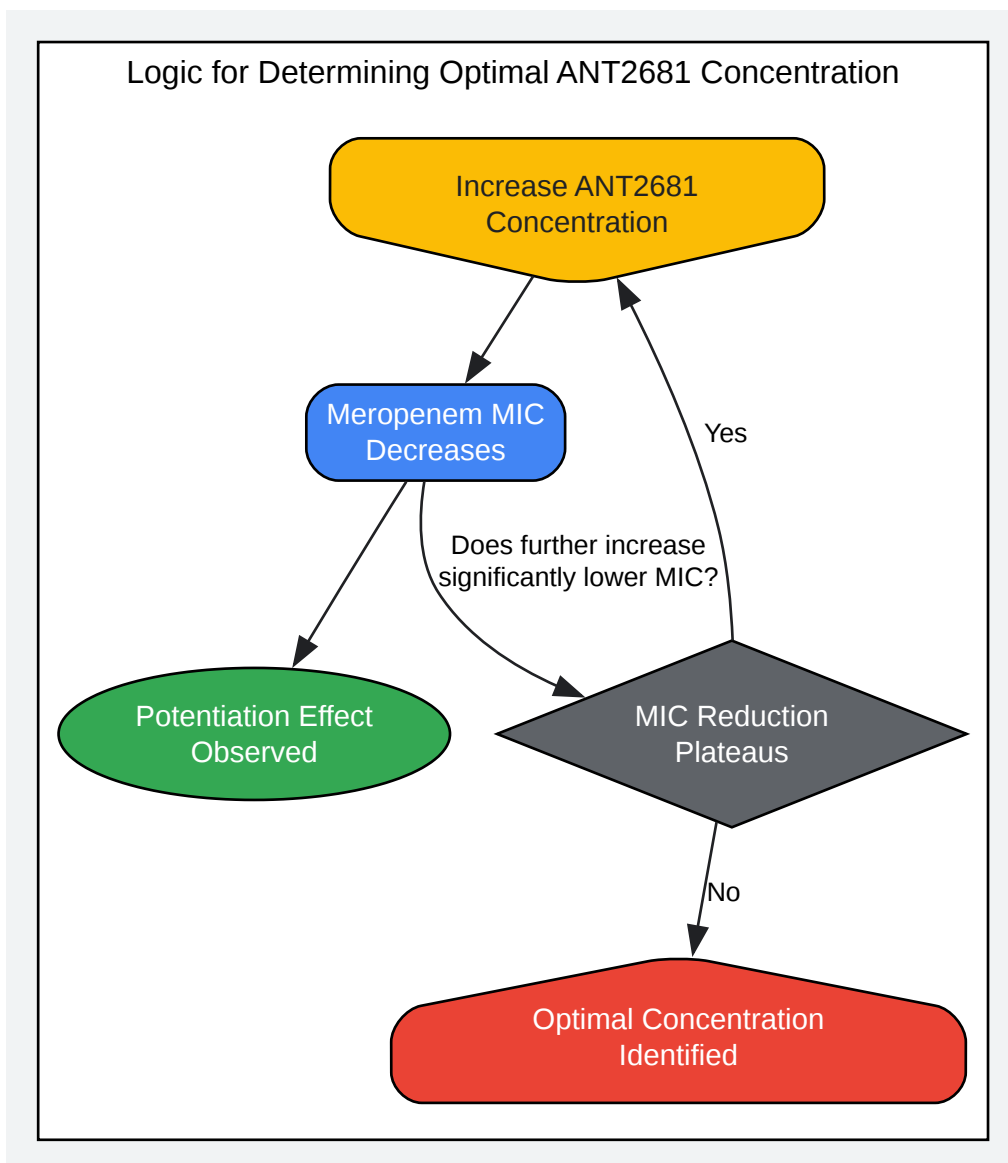
1. Materials:

- Same as in Application Note 1.

2. Procedure:

- Inoculum Preparation: Prepare the bacterial inoculum as described previously.
- Plate Preparation:
 - Set up a series of 96-well plates. Each plate will correspond to a single fixed concentration of **ANT2681** (e.g., 0, 1, 2, 4, 8, 16 µg/mL).
 - For each plate, prepare the CAMHB containing double the final concentration of the respective **ANT2681** concentration.
 - In each plate, create a 2-fold serial dilution of meropenem as described in the previous protocol.
- Inoculation, Incubation, and Interpretation:
 - Inoculate all plates with the same bacterial inoculum.
 - Incubate all plates under identical conditions.
 - Read the meropenem MIC from each plate.
- Data Analysis:
 - Plot the meropenem MIC value against the fixed concentration of **ANT2681**. The optimal concentration is typically the "elbow" of the curve, where further increases in inhibitor concentration do not significantly decrease the antibiotic's MIC.

Logical Diagram: Selecting Optimal Inhibitor Concentration



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Caption: Decision logic for identifying the optimal fixed inhibitor dose.

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